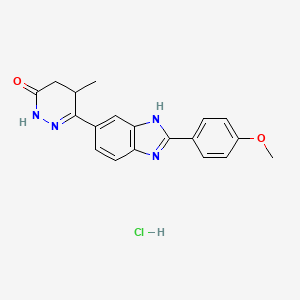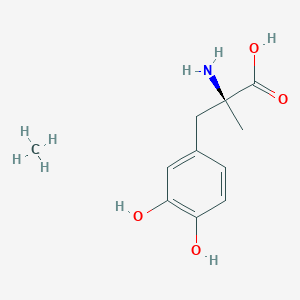
MK-351 hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-351 hydrate: , also known as Methyldopa hydrate, is a compound primarily used as an antihypertensive agent. It functions as a DOPA decarboxylase inhibitor and an indirect α2-adrenergic receptor agonist. This compound is known for its ability to inhibit the sympathetic nervous system, thereby decreasing the production of dopamine, norepinephrine, and epinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-351 hydrate involves the reaction of L-tyrosine with formaldehyde and hydrogen cyanide to form L-α-methyl-3,4-dihydroxyphenylalanine (L-α-methyldopa). This intermediate is then subjected to hydrolysis to yield this compound. The reaction conditions typically involve acidic or basic environments to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then crystallized and purified through various techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: MK-351 hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
MK-351 hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its role in inhibiting the sympathetic nervous system.
Medicine: this compound is used in the treatment of hypertension and is being researched for its potential in treating other cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
MK-351 hydrate exerts its effects by inhibiting DOPA decarboxylase, an enzyme involved in the synthesis of dopamine. By inhibiting this enzyme, the compound reduces the production of dopamine, norepinephrine, and epinephrine. This leads to a decrease in sympathetic nervous system activity, resulting in lowered blood pressure. The compound also acts as an indirect agonist of α2-adrenergic receptors, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Methyldopa hydrochloride: Similar in structure and function, but differs in its salt form.
Clonidine: Another α2-adrenergic receptor agonist used for hypertension.
Guanfacine: Similar mechanism of action but used for different therapeutic purposes
Uniqueness: MK-351 hydrate is unique due to its dual mechanism of action as both a DOPA decarboxylase inhibitor and an indirect α2-adrenergic receptor agonist. This dual action makes it particularly effective in reducing blood pressure and managing hypertension .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;methane |
InChI |
InChI=1S/C10H13NO4.CH4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H4/t10-;/m0./s1 |
InChI Key |
MDWVDSWUAHJYTD-PPHPATTJSA-N |
Isomeric SMILES |
C.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Canonical SMILES |
C.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799858.png)


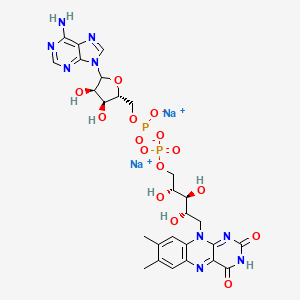
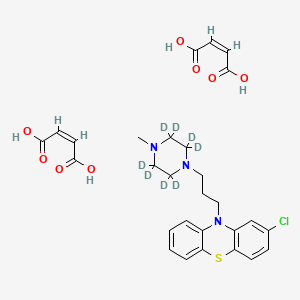
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)


![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)
![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)
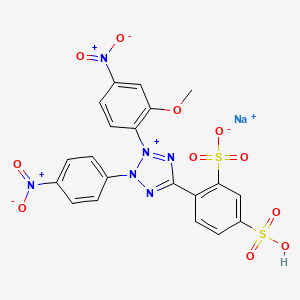
![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)
